Cas no 2248201-61-6 ((2S)-2-Quinolin-7-ylpropan-1-ol)

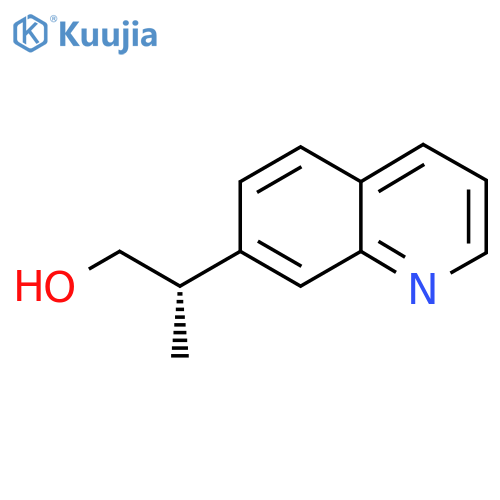

2248201-61-6 structure

商品名:(2S)-2-Quinolin-7-ylpropan-1-ol

(2S)-2-Quinolin-7-ylpropan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(quinolin-7-yl)propan-1-ol

- EN300-6507447

- 2248201-61-6

- (2S)-2-Quinolin-7-ylpropan-1-ol

-

- インチ: 1S/C12H13NO/c1-9(8-14)11-5-4-10-3-2-6-13-12(10)7-11/h2-7,9,14H,8H2,1H3/t9-/m1/s1

- InChIKey: HAQXRQHDCAPDJC-SECBINFHSA-N

- ほほえんだ: OC[C@@H](C)C1C=CC2=CC=CN=C2C=1

計算された属性

- せいみつぶんしりょう: 187.099714038g/mol

- どういたいしつりょう: 187.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2

(2S)-2-Quinolin-7-ylpropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6507447-0.5g |

(2S)-2-(quinolin-7-yl)propan-1-ol |

2248201-61-6 | 95.0% | 0.5g |

$2435.0 | 2025-03-14 | |

| Enamine | EN300-6507447-1.0g |

(2S)-2-(quinolin-7-yl)propan-1-ol |

2248201-61-6 | 95.0% | 1.0g |

$2537.0 | 2025-03-14 | |

| Enamine | EN300-6507447-2.5g |

(2S)-2-(quinolin-7-yl)propan-1-ol |

2248201-61-6 | 95.0% | 2.5g |

$4973.0 | 2025-03-14 | |

| Enamine | EN300-6507447-5.0g |

(2S)-2-(quinolin-7-yl)propan-1-ol |

2248201-61-6 | 95.0% | 5.0g |

$7358.0 | 2025-03-14 | |

| Enamine | EN300-6507447-0.1g |

(2S)-2-(quinolin-7-yl)propan-1-ol |

2248201-61-6 | 95.0% | 0.1g |

$2232.0 | 2025-03-14 | |

| Enamine | EN300-6507447-0.05g |

(2S)-2-(quinolin-7-yl)propan-1-ol |

2248201-61-6 | 95.0% | 0.05g |

$2131.0 | 2025-03-14 | |

| Enamine | EN300-6507447-10.0g |

(2S)-2-(quinolin-7-yl)propan-1-ol |

2248201-61-6 | 95.0% | 10.0g |

$10911.0 | 2025-03-14 | |

| Enamine | EN300-6507447-0.25g |

(2S)-2-(quinolin-7-yl)propan-1-ol |

2248201-61-6 | 95.0% | 0.25g |

$2333.0 | 2025-03-14 |

(2S)-2-Quinolin-7-ylpropan-1-ol 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

2248201-61-6 ((2S)-2-Quinolin-7-ylpropan-1-ol) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量